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Compound of Interest

Compound Name:
2-Amino-5-chloro-4-

methoxybenzoic acid

Cat. No.: B2776606 Get Quote

In the realm of pharmaceutical development and materials science, the precise molecular

structure of a compound is its fundamental identity. It dictates function, reactivity, and safety.

For a molecule like 2-Amino-5-chloro-4-methoxybenzoic acid, a substituted anthranilic acid

derivative, its potential as a synthetic intermediate or a pharmacologically active agent hinges

on the exact arrangement of its substituent groups on the benzene ring. Isomeric impurities,

even in trace amounts, can lead to vastly different biological activities or reaction outcomes.

Therefore, a rigorous, multi-technique approach to structural confirmation is not merely a

procedural formality but a cornerstone of scientific validity.

This guide provides a comprehensive comparison of standard analytical techniques for the

definitive structural confirmation of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS: 79025-

82-4). We will move beyond simply listing data, instead focusing on the causality behind

experimental choices and the logic of data interpretation, emulating the thought process of a

senior scientist tasked with this critical validation.

The Subject Molecule: 2-Amino-5-chloro-4-
methoxybenzoic Acid
Molecular Formula: C₈H₈ClNO₃[1] Molecular Weight: 201.61 g/mol [1] SMILES:

COC1=C(C=C(C(=C1)N)C(=O)O)Cl[1]
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The key challenge in confirming this structure lies in definitively placing the four substituents—

amino (NH₂), chloro (Cl), methoxy (OCH₃), and carboxylic acid (COOH)—at the C2, C5, C4,

and C1 positions, respectively. Our analytical strategy must be designed to unambiguously

differentiate this isomer from others, such as the closely related 4-Amino-5-chloro-2-

methoxybenzoic acid.[2]

A Multi-faceted Analytical Approach
No single technique provides a complete picture. True confidence in structural assignment

comes from the convergence of data from orthogonal methods. Our primary tools will be

Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass

Spectrometry (MS), and, as the ultimate arbiter, Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR is arguably the most powerful tool for elucidating the precise connectivity of a small

molecule in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we

can piece together the molecular puzzle.

Expertise & Experience: What to Expect from the
Spectra
For 2-Amino-5-chloro-4-methoxybenzoic acid, the substitution pattern leaves two protons on

the aromatic ring. Their chemical shifts and coupling patterns are highly diagnostic.

¹H NMR:

Aromatic Protons: We expect two distinct singlets in the aromatic region (typically 6.5-8.0

ppm). The proton at C3 is adjacent to the electron-donating amino and methoxy groups,

pushing it upfield. The proton at C6 is adjacent to the electron-withdrawing chloro and

carboxylic acid groups, shifting it downfield. Their lack of coupling (appearing as singlets)

is the key confirmation that they are not adjacent to each other, which is consistent with

the 1,2,4,5-substitution pattern.
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Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8-4.0 ppm, integrating to 3

protons.

Amino Protons (-NH₂): A broad singlet, integrating to 2 protons. Its chemical shift can vary

significantly depending on the solvent and concentration.

Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm),

which may be unobservable if deuterium exchange occurs with a protic solvent like

DMSO-d₆.

¹³C NMR:

We expect to see all 8 carbon atoms. The chemical shifts are influenced by the attached

substituents. The carboxyl carbon will be the most downfield (~165-170 ppm). The carbon

attached to the methoxy group (C4) and the amino group (C2) will be shifted downfield,

while the carbon attached to chlorine (C5) will also show a distinct downfield shift.

Quaternary carbons (C1, C2, C4, C5) will typically have lower intensities than the

protonated carbons (C3, C6).

Data Comparison: Predicted vs. Alternative Isomer
To illustrate the discriminatory power of NMR, let's compare the predicted ¹H NMR signals for

our target molecule with its isomer, 4-Amino-5-chloro-2-methoxybenzoic acid.

Compound Aromatic Proton 1 Aromatic Proton 2 Key Differentiator

2-Amino-5-chloro-4-

methoxybenzoic acid
C3-H (Singlet) C6-H (Singlet)

Two singlets,

confirming para

relationship.

4-Amino-5-chloro-2-

methoxybenzoic acid
C3-H (Singlet) C6-H (Singlet)

Two singlets, also

confirming para

relationship. The

chemical shifts would

differ due to

substituent effects,

requiring careful

analysis or 2D NMR.
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Note: While both isomers show two singlets, advanced techniques like 2D NOESY NMR would

be definitive. A NOESY experiment would show through-space correlation between the

methoxy protons and the C3-H proton in the 4-amino isomer, but not in our target 2-amino

isomer.

Workflow for NMR Analysis
Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy provides a rapid, non-destructive method for confirming the presence of key

functional groups. It works by measuring the absorption of infrared radiation, which excites

molecular vibrations.

Expertise & Experience: The Vibrational Fingerprint
The structure of 2-Amino-5-chloro-4-methoxybenzoic acid presents several characteristic

vibrational modes that we can expect to observe in the IR spectrum.

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹. This

breadth is due to strong hydrogen bonding.

N-H Stretch (Amino Group): Two sharp-to-medium peaks typically appear in the 3300-3500

cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. Its

exact position is sensitive to hydrogen bonding.

C-O Stretches: We expect strong bands for the C-O bonds of the carboxylic acid and the

methoxy group, typically in the 1200-1320 cm⁻¹ (acid) and 1000-1100 cm⁻¹ (methoxy ether)

regions.

C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.
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Data Comparison: A Tool for Confirmation, Not Isomer
Differentiation
While IR is excellent for confirming that all the required functional groups (amine, carboxylic

acid, methoxy) are present, it is generally a poor tool for differentiating between positional

isomers of substituted benzenes. The IR spectra of 2-Amino-5-chloro-4-methoxybenzoic
acid and 4-Amino-5-chloro-2-methoxybenzoic acid would likely be very similar, with only subtle

differences in the fingerprint region (below 1500 cm⁻¹). Therefore, IR serves as a

complementary check rather than a primary tool for isomeric assignment.

Functional Group
Expected

Wavenumber (cm⁻¹)
Vibrational Mode Source

Carboxylic Acid 2500-3300 (broad) O-H Stretch [3]

Amino
3300-3500 (two

bands)
N-H Stretch [4]

Carboxylic Acid 1680-1710 C=O Stretch [4]

C-O Bonds
1200-1320 & 1000-

1100
C-O Stretch [5]

C-Cl Bond 600-800 C-Cl Stretch [6]

Mass Spectrometry (MS): Confirming Mass and
Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the

compound and, through fragmentation patterns, clues about its structure.

Expertise & Experience: Predicting the Mass and
Fragments

Molecular Ion Peak (M⁺): Using high-resolution mass spectrometry (HRMS), we can confirm

the elemental composition. The expected exact mass for C₈H₈ClNO₃ is 201.0193 Da.[2] A

key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of
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chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we will observe two peaks: a molecular ion peak

(M⁺) at m/z 201 and an M+2 peak at m/z 203, with a characteristic intensity ratio of

approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom.

Fragmentation: In electron ionization (EI-MS), the molecular ion will fragment in predictable

ways. Key expected fragments include:

Loss of -OH (M-17): A peak at m/z 184, corresponding to the loss of a hydroxyl radical

from the carboxylic acid.

Loss of -COOH (M-45): A peak at m/z 156, corresponding to the loss of the entire carboxyl

group.

Loss of -OCH₃ (M-31): A peak corresponding to the loss of the methoxy group.

Workflow for Mass Spectrometry Analysis
Caption: General workflow for Mass Spectrometry analysis.

Single-Crystal X-ray Diffraction: The Unambiguous
Proof
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the

gold standard. This technique determines the precise three-dimensional arrangement of atoms

in a crystal lattice by analyzing the diffraction pattern of an X-ray beam.

Expertise & Experience: From Crystal to Structure
The primary challenge is often experimental: growing a high-quality single crystal suitable for

diffraction. If successful, the resulting electron density map provides definitive proof of the

molecular structure, including bond lengths, bond angles, and the absolute connectivity of all

atoms.[7] It would instantly differentiate between 2-Amino-5-chloro-4-methoxybenzoic acid
and any other isomer. The analysis of a related compound, anisic acid, shows that molecules in

the crystal are often linked into hydrogen-bonded dimers via their carboxylic acid groups.[8]
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Technique
Information

Provided
Strengths Limitations

Role in

Confirmation

¹H & ¹³C NMR

Atomic

connectivity,

chemical

environment

Excellent for

isomer

differentiation

Requires soluble

sample, can be

complex

Primary:

Essential for

definitive isomer

assignment in

solution.

IR Spectroscopy
Presence of

functional groups

Fast, non-

destructive, good

for functional

group ID

Poor for isomer

differentiation

Secondary:

Confirmatory

check for

expected

functional

groups.

Mass

Spectrometry

Molecular

weight,

elemental

formula,

fragments

High sensitivity,

confirms formula

and Cl presence

Isomers often

have identical

mass and similar

fragments

Primary:

Essential for

confirming

molecular

formula.

X-ray Diffraction

Absolute 3D

atomic

arrangement

Unambiguous,

definitive

structure

Requires a

suitable single

crystal

Gold Standard:

Provides

absolute proof

when a crystal is

available.

Conclusion: For a confident structural confirmation of 2-Amino-5-chloro-4-methoxybenzoic
acid, a combination of High-Resolution Mass Spectrometry and multidimensional NMR

Spectroscopy (¹H, ¹³C, and potentially NOESY) is essential. The MS confirms the correct

molecular formula and the presence of chlorine, while the NMR data confirms the specific

1,2,4,5-substitution pattern, distinguishing it from all other isomers. If absolute stereochemical

proof is required for regulatory filing or advanced materials design, Single-Crystal X-ray

Diffraction is the recommended, albeit more challenging, final step.
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Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of

a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient

number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive

nucleus, so a greater number of scans (e.g., 1024 or more) and a longer experiment time will

be required.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction.

Analysis: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50

ppm for ¹H). Integrate the ¹H signals and analyze the chemical shifts, multiplicities (singlet,

doublet, etc.), and coupling constants. Correlate ¹H and ¹³C data to assign all signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

(e.g., methanol or acetonitrile).

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer)

using a known calibration standard to ensure high mass accuracy.

Sample Introduction: Introduce the sample into the ion source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive or

negative ion mode.

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-

500 Da).
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Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use

the instrument software to calculate the most probable elemental composition and compare

it to the theoretical value for C₈H₈ClNO₃. Verify the presence of the M+2 isotope peak for

chlorine at the correct ~3:1 ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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